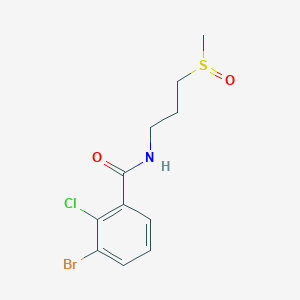![molecular formula C17H20N2O3 B7647391 N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide, also known as MPFC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPFC is a pyrrolidine-based compound that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which can lead to the reduction of inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been found to protect neurons from oxidative stress and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which can lead to the reduction of inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has also been found to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. In addition, the optimal dosage and administration route of this compound have not been established.
Zukünftige Richtungen
There are several future directions for the research of N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide. One potential application of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. This compound has been shown to have anti-inflammatory properties and may be effective in reducing inflammation in these diseases. Another potential application of this compound is in the treatment of cancer. This compound has been found to induce apoptosis in cancer cells and inhibit their proliferation, and may be effective in the treatment of various types of cancer. Further research is needed to explore the therapeutic potential of this compound in these and other diseases.
Synthesemethoden
The synthesis of N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide involves a multi-step process that includes the reaction of furfurylamine with 2-bromoacetophenone to obtain 5-(furan-2-ylmethyl)-2-bromoacetophenone. This intermediate is then reacted with N-methylpyrrolidine to obtain the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
Eigenschaften
IUPAC Name |
N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-18-17(20)15-8-5-11-19(15)12-14-9-10-16(22-14)21-13-6-3-2-4-7-13/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHNQNVPRRCZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1CC2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]methyl]thiadiazole](/img/structure/B7647312.png)
![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)
![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)